Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Overview
Description
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is an organic compound with the molecular formula C7H13NO5S. It is a crystalline powder that is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and acetone . This compound is used as an intermediate in organic synthesis and has applications in various scientific research fields .
Preparation Methods
The synthesis of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide can be achieved through the cyclization reaction of 2-thiooxazolidine amine and carbon dioxide under basic catalytic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives under the influence of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is used in scientific research for various applications:
Mechanism of Action
The mechanism of action of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The pathways involved may include redox reactions, nucleophilic substitutions, and other chemical transformations that modulate the activity of the target molecules .
Comparison with Similar Compounds
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide can be compared with similar compounds such as:
Tert-butyl 5,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: This compound has additional methyl groups, which may affect its reactivity and solubility.
Tert-butyl (4R,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: The presence of phenyl groups introduces aromaticity, potentially altering its chemical properties and applications.
Tert-butyl (3aR,7aS)-hexahydro-3H-benzo[d][1,2,3]oxathiazole-3-carboxylate 2,2-dioxide: This compound features a bicyclic structure, which may influence its stability and reactivity.
The uniqueness of this compound lies in its specific functional groups and structural features, which confer distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
tert-butyl 2,2-dioxooxathiazolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5S/c1-7(2,3)13-6(9)8-4-5-12-14(8,10)11/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJRPIAYJALVFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635066 | |
Record name | tert-Butyl 2,2-dioxo-1,2lambda~6~,3-oxathiazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459817-82-4 | |
Record name | tert-Butyl 2,2-dioxo-1,2lambda~6~,3-oxathiazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2,2-dioxo-1,2,3-oxathiazolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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